molecular formula C20H22N6O2S B2729494 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396674-72-8

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2729494
CAS No.: 1396674-72-8
M. Wt: 410.5
InChI Key: FBEDSMFSGGVKLW-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel compound gaining interest due to its unique structure and potential applications across various scientific fields. It combines features of phenyl, methylthio, pyrazine, oxadiazole, cyclohexyl, and urea groups, resulting in unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic synthesis protocols. The synthesis begins with the preparation of 3-(methylthio)phenyl derivatives and cyclohexyl isocyanates. Subsequent steps involve:

  • Nucleophilic substitution reactions: to introduce the pyrazin-2-yl group onto the oxadiazole ring.

  • Coupling reactions: between intermediate products to yield the final compound.

  • Purification: is achieved through recrystallization or chromatography techniques.

Industrial Production Methods

Large-scale production of this compound necessitates optimization of reaction conditions to ensure high yield and purity. Industrial methods often involve:

  • Continuous flow reactors: to maintain consistent reaction conditions.

  • Automated purification systems: to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using reagents such as hydrogen peroxide.

  • Reduction: : It undergoes reduction reactions with agents like sodium borohydride.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, organometallic compounds.

Major Products

  • Oxidation products: : Sulfoxide and sulfone derivatives.

  • Reduction products: : Hydroxy derivatives.

  • Substitution products: : Various halogenated and organometallic derivatives.

Scientific Research Applications

Chemistry

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is used in the synthesis of complex molecules and serves as a precursor for various organic compounds.

Biology

In biological research, this compound is investigated for its potential bioactivity. It’s tested for its interactions with cellular receptors and its impact on cellular processes.

Medicine

Its unique structure provides a scaffold for drug development. It’s being explored for potential therapeutic effects, such as anticancer and antimicrobial properties.

Industry

The compound is being evaluated for its utility in the production of high-performance materials and its role as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets within cells. Its effects are mediated through:

  • Enzyme inhibition: : It inhibits key enzymes involved in cellular processes.

  • Receptor modulation: : It modulates receptor activity, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)cyclohexyl)urea: : Shares the core structure but with a thiadiazole ring instead of an oxadiazole ring.

  • 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclopentyl)urea: : Features a cyclopentyl group instead of a cyclohexyl group.

Uniqueness

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to:

  • Enhanced stability: due to the cyclohexyl group.

  • Greater reactivity: attributed to the oxadiazole ring.

The nuanced interplay of these structural features makes it a compound of significant interest in various scientific disciplines.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-29-15-7-5-6-14(12-15)23-19(27)25-20(8-3-2-4-9-20)18-24-17(26-28-18)16-13-21-10-11-22-16/h5-7,10-13H,2-4,8-9H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEDSMFSGGVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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